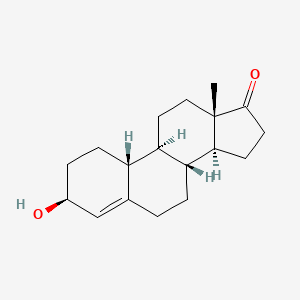

19-Norandrost-4-ene-3b-ol-17-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15396-48-2 |

|---|---|

Molecular Formula |

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-16,19H,2-9H2,1H3/t12-,13-,14+,15+,16-,18-/m0/s1 |

InChI Key |

KOZHWRYZCHJCTL-MTLKIPAASA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C[C@H](CC[C@H]34)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(CCC34)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 19-Norandrost-4-ene-3b-ol-17-one: A Technical History

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrost-4-ene-3b-ol-17-one, a synthetic steroid, holds a significant place in the history of medicinal chemistry and endocrinology. More commonly known in scientific literature as a constitutional isomer of 19-norandrostenedione (B190405), this compound is a member of the 19-nor ("19-desmethyl") class of steroids, characterized by the absence of a methyl group at the C-19 position. Its discovery is not a singular event but rather an outcome of a broader wave of research in the mid-20th century aimed at synthesizing novel testosterone (B1683101) analogs with modified biological activities. This technical guide delves into the historical context of its discovery, the key scientific developments that enabled its synthesis, its pharmacological properties, and the experimental methodologies that have been pivotal in its characterization.

Historical Context: The Dawn of Synthetic Steroids

The story of this compound begins with the burgeoning field of steroid chemistry in the early to mid-20th century. Following the isolation and structural elucidation of testosterone in the 1930s, a global effort ensued to synthesize this potent androgen and its derivatives. The primary goal was to create compounds with dissociated anabolic (muscle-building) and androgenic (masculinizing) effects, which could have significant therapeutic applications.

A pivotal breakthrough came with the development of the Birch reduction , a reaction published by Australian chemist Arthur Birch in 1944. This method allowed for the partial reduction of aromatic rings, a crucial step in the conversion of estrogenic steroids into the 19-norandrostane series.

This chemical innovation paved the way for the seminal work of a research group at Syntex S.A. in Mexico City, led by Carl Djerassi. In 1951, this team achieved the first synthesis of a 19-norprogesterone, a potent progestational agent. This achievement was a landmark in steroid chemistry and demonstrated the therapeutic potential of 19-norsteroids. Shortly thereafter, the synthesis of 19-nortestosterone (nandrolone) was accomplished, a compound that exhibited a favorable anabolic-to-androgenic ratio. This compound emerged from this era of intense synthetic exploration as one of the many derivatives of androstenedione.[1]

Later, in the late 1990s and early 2000s, 19-norandrostenedione and its isomers, including this compound, gained notoriety as "prohormones" in the nutritional supplement market.[1] These compounds were marketed with the claim that they would convert to the potent anabolic steroid nandrolone (B1676933) within the body.[2]

The Genesis of 19-Nor Steroids: Key Experimental Protocols

The synthesis of 19-norandrostanes from estrogenic precursors was a multi-step process that relied on the foundational Birch reduction. The general synthetic strategy involved the reduction of an aromatic A-ring of an estrone (B1671321) derivative, followed by hydrolysis and oxidation to yield the desired 19-norandrostane skeleton.

Experimental Protocol: Synthesis of 19-Norandrostenedione from Estrone Methyl Ether (A Representative Historical Method)

This protocol is a composite representation of the general methods developed during that era.

Objective: To synthesize 19-norandrostenedione from estrone methyl ether.

Materials:

-

Estrone methyl ether

-

Liquid ammonia (B1221849) (anhydrous)

-

Lithium metal

-

Ethanol (B145695) (absolute)

-

Hydrochloric acid

-

Chromium trioxide

-

Acetic acid

-

Ether

-

Acetone

-

Hexane

Procedure:

-

Birch Reduction:

-

A solution of estrone methyl ether in a suitable solvent (e.g., anhydrous ether or tetrahydrofuran) is prepared in a three-necked flask equipped with a dry-ice condenser and a stirrer.

-

Anhydrous liquid ammonia is condensed into the flask.

-

Small pieces of lithium metal are added portion-wise to the stirred solution, resulting in a deep blue color, characteristic of the solvated electron.

-

After the reaction is complete (indicated by the persistence of the blue color), absolute ethanol is added cautiously to quench the excess lithium.

-

The ammonia is allowed to evaporate.

-

-

Hydrolysis of the Enol Ether:

-

The residue from the Birch reduction is dissolved in a suitable solvent like methanol.

-

A dilute solution of hydrochloric acid is added, and the mixture is refluxed. This step hydrolyzes the enol ether intermediate to a ketone.

-

Water is added to the reaction mixture, and the product is extracted with ether.

-

-

Oxidation of the 17-hydroxyl group:

-

The crude product from the hydrolysis step, dissolved in glacial acetic acid, is treated with a solution of chromium trioxide in aqueous acetic acid at room temperature with stirring.

-

The reaction is monitored for the disappearance of the starting material.

-

Excess oxidizing agent is quenched with methanol.

-

-

Purification:

-

The reaction mixture is evaporated to dryness, and the residue is extracted with ether.

-

The ethereal solution is washed, dried, and the solvent is evaporated.

-

The resulting crude 19-norandrostenedione is purified by chromatography on alumina (B75360) followed by recrystallization from a suitable solvent system (e.g., acetone-hexane) to yield the final product.

-

Structural Elucidation in the Mid-20th Century

In the era of its initial synthesis, the structural confirmation of new steroid molecules like this compound relied on a combination of classical and emerging analytical techniques:

-

Elemental Analysis: To determine the empirical formula.

-

Melting Point and Mixed Melting Point: To assess purity and for comparison with known compounds.

-

Optical Rotation: To characterize the stereochemistry.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as ketones and hydroxyls.

-

Ultraviolet (UV) Spectroscopy: To identify and characterize conjugated systems, like the α,β-unsaturated ketone in the A-ring.

Pharmacological Profile and Mechanism of Action

This compound is primarily recognized as a prohormone, a precursor to the more biologically active anabolic steroid, nandrolone (19-nortestosterone).

Metabolic Conversion

Upon oral ingestion, this compound undergoes metabolism, primarily in the liver. The key enzymatic transformations involve:

-

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme can oxidize the 3β-hydroxyl group to a 3-keto group, forming 19-norandrost-4-ene-3,17-dione.

-

17β-hydroxysteroid dehydrogenase (17β-HSD): This enzyme reduces the 17-keto group to a 17β-hydroxyl group, leading to the formation of nandrolone.

The primary urinary metabolites of this compound and other 19-nor prohormones are 19-norandrosterone (B1242311) and 19-noretiocholanolone.[2]

References

Synthesis of 19-Norandrost-4-ene-3b-ol-17-one from Steroidal Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 19-Norandrost-4-ene-3b-ol-17-one, a significant 19-norsteroid, from readily available steroidal precursors. Two primary synthetic routes are detailed, starting from either estrone (B1671321) methyl ether or the plant-derived sapogenin, diosgenin (B1670711). This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic processes involved.

Introduction

This compound is a synthetic anabolic steroid, belonging to the class of 19-norsteroids, which are characterized by the absence of a methyl group at the C-19 position of the steroid nucleus. This structural modification influences its biological activity, often leading to a more favorable anabolic to androgenic ratio compared to its parent compounds. The synthesis of this and related 19-norsteroids is of significant interest in medicinal chemistry and drug development. This guide outlines two viable and historically significant synthetic routes to this compound.

Synthetic Pathway 1: Starting from Estrone Methyl Ether

This synthetic route leverages the aromatic A-ring of estrone as a handle for the removal of the C-19 methyl group via a Birch reduction. The synthesis proceeds through the key intermediate, 19-norandrost-4-ene-3,17-dione.

Experimental Protocols

Step 1: Birch Reduction of Estrone Methyl Ether

This step involves the reduction of the aromatic A-ring of estrone methyl ether to a dienol ether intermediate.

-

Materials: Estrone methyl ether, Lithium wire, Anhydrous liquid ammonia (B1221849), Anhydrous ethanol (B145695), Anhydrous diethyl ether.

-

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add anhydrous liquid ammonia (approx. 1300 mL for 7.5 g of starting material).

-

To the stirred liquid ammonia, add small pieces of lithium wire (approx. 8 g) until a persistent blue color is obtained.

-

A solution of estrone methyl ether (7.5 g) in anhydrous diethyl ether (approx. 1000 mL) is added dropwise over 30 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

Slowly add anhydrous ethanol (approx. 175 mL) over 30 minutes to quench the reaction.

-

Allow the ammonia to evaporate overnight.

-

Carefully add water to the residue. The resulting solid dienol ether intermediate is collected by filtration, washed with water, and dried.

-

Step 2: Acid Hydrolysis to 19-Norandrost-4-ene-3,17-dione

The dienol ether intermediate is hydrolyzed to the corresponding α,β-unsaturated ketone.

-

Materials: Dienol ether intermediate from Step 1, Methanol (B129727), 3 N Hydrochloric acid.

-

Procedure:

-

Dissolve the crude dienol ether (approx. 7.4 g) in methanol (approx. 800 mL).

-

Add 3 N hydrochloric acid (approx. 480 mL) and reflux the mixture for 15 minutes.

-

Cool the reaction mixture and add water to precipitate the product.

-

Extract the product with ether, wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude 19-nor-Δ4-androstene-3,17-dione can be purified by chromatography on alumina (B75360) and recrystallization from acetone-hexane.[1]

-

Step 3: Selective 3β-Reduction to this compound

This crucial step involves the stereoselective reduction of the 3-keto group to a 3β-hydroxyl group, while leaving the 17-keto group intact. The Luche reduction is a suitable method for this transformation.

-

Materials: 19-Norandrost-4-ene-3,17-dione, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Sodium borohydride (B1222165) (NaBH₄), Methanol.

-

Procedure:

-

Dissolve 19-norandrost-4-ene-3,17-dione (1.0 g, 3.67 mmol) and CeCl₃·7H₂O (1.37 g, 3.67 mmol) in methanol (50 mL) at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (0.14 g, 3.67 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by adding water (50 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

-

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |

| 1 & 2 | 19-Norandrost-4-ene-3,17-dione | Estrone Methyl Ether | ~45 (overall) | 165-168 |

| 3 | This compound | 19-Norandrost-4-ene-3,17-dione | >90 (typical for Luche red.) | Not specified |

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Synthetic Pathway 2: Starting from Diosgenin

Diosgenin, a naturally occurring steroid sapogenin from yams of the Dioscorea genus, is a cost-effective starting material for the synthesis of a wide range of steroids. The synthesis of this compound from diosgenin proceeds via the Marker degradation to produce 16-dehydropregnenolone (B108158) acetate (16-DPA), which is then converted to a 19-norsteroid intermediate.

Experimental Protocols

Step 1-3: Marker Degradation of Diosgenin to 16-Dehydropregnenolone Acetate (16-DPA)

This three-step process converts diosgenin into the key intermediate 16-DPA.

-

Materials: Diosgenin, Acetic anhydride (B1165640), A suitable hydrocarbon solvent (e.g., heptane), Chromium trioxide (CrO₃) or Potassium permanganate (B83412) (KMnO₄) with Sodium periodate (B1199274) (NaIO₄), Sodium acetate.

-

Procedure (Optimized):

-

Acetolysis: Heat a mixture of diosgenin and acetic anhydride in a pressure reactor in a hydrocarbon solvent at approximately 200°C. This step isomerizes diosgenin to pseudodiosgenin diacetate.

-

Oxidation: The crude pseudodiosgenin diacetate is oxidized. A greener alternative to the traditional chromium trioxide is the use of a catalytic amount of KMnO₄ with NaIO₄ as a co-oxidant. This reaction cleaves the furostan (B1232713) side chain.

-

Hydrolysis: The resulting keto ester is hydrolyzed by refluxing with sodium acetate in acetic acid to yield 16-DPA.

-

Step 4: Conversion of 16-DPA to Androstenedione

This conversion involves several steps, including hydrogenation of the 16,17-double bond, oximation, Beckmann rearrangement, and hydrolysis. A more direct route involves microbial transformation.

Step 5: Aromatization of Androstenedione to Estrone

Androstenedione can be converted to estrone through aromatization, a reaction catalyzed by the enzyme aromatase in biological systems. In a laboratory setting, this can be achieved using specific chemical reagents.

Step 6 & 7: Conversion of Estrone to this compound

Once estrone is obtained, the synthesis follows the same pathway as described in Synthetic Pathway 1 , starting with the methylation of the phenolic hydroxyl group to form estrone methyl ether, followed by Birch reduction, hydrolysis, and selective 3β-reduction.

Quantitative Data for Marker Degradation

| Step | Product | Starting Material | Yield (%) |

| 1-3 | 16-Dehydropregnenolone Acetate (16-DPA) | Diosgenin | ~60-75 (overall) |

Note: The subsequent steps from 16-DPA to the final product involve multiple transformations, and the overall yield will depend on the efficiency of each step.

Conclusion

The synthesis of this compound can be effectively achieved from two primary steroidal precursors: estrone methyl ether and diosgenin. The route from estrone methyl ether is more direct, relying on the well-established Birch reduction to create the 19-nor steroid backbone. The route from diosgenin, while longer, utilizes a readily available and economical starting material, making it suitable for larger-scale production. The key challenges in both syntheses lie in achieving high yields and, particularly in the final step, ensuring the stereoselective reduction of the 3-keto group to the desired 3β-hydroxyl configuration. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this and other important 19-norsteroids.

References

chemical structure and stereochemistry of 19-Norandrost-4-ene-3b-ol-17-one

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for 19-Norandrost-4-ene-3β-ol-17-one, a compound of interest in various scientific and pharmaceutical research fields.

Chemical Structure and Properties

19-Norandrost-4-ene-3β-ol-17-one, also known as 3β-Hydroxy-4-estren-17-one, is a synthetic anabolic steroid.[1] Its structure is derived from testosterone (B1683101) through the removal of the methyl group at the C19 position, a feature denoted by the "19-nor" prefix.[2][3] This modification significantly influences its biological activity and metabolic fate. The chemical formula for this compound is C₁₈H₂₆O₂.[2][4]

The key functional groups that define its chemical character are a hydroxyl group (-OH) at the 3β-position and a ketone group (=O) at the 17-position of the steroid nucleus.[2] The presence of the double bond between C4 and C5 is indicated by "androst-4-ene".

Stereochemistry

The stereochemistry of 19-Norandrost-4-ene-3β-ol-17-one is crucial for its biological function, particularly its interaction with androgen receptors.[2] The specific spatial arrangement of its atoms is defined by the following IUPAC name: (3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one.[1] The "3β" designation indicates that the hydroxyl group at the third carbon atom is oriented "upwards" or out of the plane of the steroid ring system. This specific orientation is a key factor in its binding affinity to androgen receptors.[2]

Quantitative Data

A summary of the available quantitative data for 19-Norandrost-4-ene-3β-ol-17-one is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₂ | [2][4] |

| Molecular Weight | 274.4 g/mol | [2] |

| IUPAC Name | (3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | [1] |

| Melting Point | Not Determined | [4] |

Metabolism

19-Norandrost-4-ene-3β-ol-17-one is a precursor, or prohormone, to the anabolic steroid nandrolone (B1676933) (19-nortestosterone).[5][6] In the body, it undergoes metabolic conversion to this more active compound.[7] The primary metabolic transformation involves the enzymatic reduction of the 17-keto group to a 17β-hydroxyl group. This conversion is a critical step for its anabolic activity.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound (15396-48-2) for sale [vulcanchem.com]

- 3. Buy this compound | 15396-48-2 [smolecule.com]

- 4. swgdrug.org [swgdrug.org]

- 5. caymanchem.com [caymanchem.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. 19-Norandrost-4-ene-3,17-dione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to the Chemical Differences Between 19-Norandrost-4-ene-3b-ol-17-one and Nandrolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the chemical properties, metabolism, and biological interactions of 19-Norandrost-4-ene-3b-ol-17-one and its well-known isomer, nandrolone (B1676933). This document is intended to serve as a comprehensive resource for researchers and professionals involved in steroid chemistry, pharmacology, and drug development.

Core Chemical Distinctions

This compound and nandrolone are isomers, sharing the same molecular formula (C₁₈H₂₆O₂) and molecular weight (274.40 g/mol ). Both are classified as 19-nor anabolic-androgenic steroids (AAS), meaning they lack the methyl group at the C-19 position, a characteristic that distinguishes them from testosterone (B1683101).

The fundamental chemical difference lies in the placement of the hydroxyl (-OH) and ketone (=O) functional groups on the steroid nucleus.

-

This compound: Possesses a hydroxyl group at the 3-beta (3β) position and a ketone group at the 17-position.[1]

-

Nandrolone (19-Nortestosterone): Features a ketone group at the 3-position and a hydroxyl group at the 17-beta (17β) position.[2]

This seemingly minor structural variance leads to significant differences in their biological activity and metabolic fate. This compound functions as a prohormone to nandrolone.[3] Upon administration, it undergoes metabolic conversion to the more biologically active nandrolone.[3]

Data Presentation: A Comparative Analysis

The following tables summarize the key chemical and pharmacokinetic properties of both compounds.

Table 1: Chemical and Physical Properties

| Property | This compound | Nandrolone |

| IUPAC Name | (3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | (8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

| Synonyms | 3β-Hydroxy-4-estren-17-one | 19-Nortestosterone, Estr-4-en-17β-ol-3-one |

| Molecular Formula | C₁₈H₂₆O₂ | C₁₈H₂₆O₂ |

| Molecular Weight | 274.40 g/mol | 274.40 g/mol |

| Melting Point | Not Determined | 124 °C |

Table 2: Pharmacokinetic and Receptor Binding Data

| Parameter | This compound | Nandrolone |

| Oral Bioavailability | Data not readily available; expected to be low due to extensive first-pass metabolism.[3] | <3% (in pigs)[2] |

| Metabolism | Prohormone to nandrolone; undergoes rapid first-pass metabolism.[3] | Metabolized by 5α-reductase to weaker androgens (e.g., 5α-dihydronandrolone).[2] |

| Elimination Half-life | Data not readily available. | <4.3 hours (unesterified)[2] |

| Androgen Receptor (AR) Binding Affinity | Data not readily available, but expected to be lower than nandrolone. | Lower than dihydrotestosterone (B1667394) (DHT), but binds with higher affinity than testosterone in some tissues.[3][4] |

Metabolic Pathways and Logical Relationships

The following diagrams illustrate the structural differences and metabolic conversion pathways.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound to the androgen receptor.

Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the androgen receptor, thereby determining its relative binding affinity.

Materials:

-

Receptor Source: Cytosol preparation from rat ventral prostate or a recombinant human androgen receptor.

-

Radioligand: [³H]-R1881 (Methyltrienolone), a high-affinity synthetic androgen.

-

Test Compound: this compound or nandrolone, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Buffers: Tris-EDTA-Dithiothreitol (TED) buffer.

-

Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosol fraction from rat ventral prostates by homogenization and ultracentrifugation.

-

Assay Incubation: In duplicate tubes, combine the receptor preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the unlabeled test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

-

Equilibrium: Incubate the mixture at 4°C for 18-24 hours to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add hydroxylapatite slurry or charcoal-dextran to each tube to adsorb the free radioligand. Centrifuge to pellet the adsorbent.

-

Quantification: Measure the radioactivity in the supernatant (bound ligand) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Steroids in Urine

This protocol provides a general method for the detection and quantification of anabolic steroids and their metabolites in urine samples.

Objective: To extract, derivatize, and analyze steroids from a urine matrix to identify and quantify their presence.

Materials:

-

Urine Sample

-

Internal Standard: e.g., deuterated nandrolone.

-

Enzyme: β-glucuronidase from E. coli.

-

Solid-Phase Extraction (SPE) Cartridges: C18 or similar.

-

Solvents: Methanol (B129727), diethyl ether, n-hexane.

-

Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide.

-

GC-MS System with a suitable capillary column (e.g., HP-5MS).

Procedure:

-

Sample Preparation: Add an internal standard to the urine sample. Adjust the pH and add β-glucuronidase to hydrolyze conjugated steroids. Incubate at 50-60°C for 1-3 hours.

-

Extraction: Perform solid-phase extraction (SPE) to isolate the steroids. Condition the SPE cartridge, apply the sample, wash with water, and elute the steroids with an organic solvent like methanol or diethyl ether.

-

Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add the derivatizing agent (MSTFA) and heat at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature program to separate the different steroid derivatives. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted analysis or full scan mode for identification.

-

Data Analysis: Identify compounds based on their retention times and mass spectra compared to reference standards. Quantify the analytes by comparing their peak areas to that of the internal standard.

Conclusion

While this compound and nandrolone are structurally similar, their distinct arrangements of functional groups result in a prohormone-hormone relationship. This compound serves as a metabolic precursor to the more biologically active nandrolone. Understanding these chemical nuances is critical for the accurate interpretation of pharmacological and toxicological data, as well as for the development of new therapeutic agents and effective doping control methods. Further research is warranted to fully quantify the pharmacokinetic profile and receptor binding affinity of this compound to provide a more complete comparative analysis.

References

physical and chemical properties of 19-Norandrost-4-ene-3b-ol-17-one

An In-depth Technical Guide on 19-Norandrost-4-ene-3b-ol-17-one

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry. This document details the compound's characteristics, analytical methodologies, and metabolic pathways.

Chemical and Physical Properties

This compound is a synthetic anabolic steroid, structurally related to nandrolone (B1676933) (19-nortestosterone).[1] It is recognized as a precursor in the biosynthesis of nandrolone.[2][3][4] The absence of the methyl group at the C19 position is a key structural feature that distinguishes it from testosterone (B1683101) and influences its biological activity.[1][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | [1][6][7] |

| Alternate IUPAC Name | (3β)-3-hydroxyestr-4-en-17-one | [8] |

| CAS Number | 15396-48-2 | [1][5][6] |

| Molecular Formula | C18H26O2 | [1][5][8] |

| Molecular Weight | 274.40 g/mol | [8] |

| Appearance | White powder | [8] |

| Melting Point | Not Determined | [8] |

| Solubility | 1 mg/mL in Acetonitrile | [6] |

| Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=CC(CCC34)O | [1] |

| InChI Key | KOZHWRYZCHJCTL-MTLKIPAASA-N | [1] |

Biological Activity and Metabolism

This compound functions as a prohormone, with its biological effects largely attributed to its conversion to more potent androgens like nandrolone. It exhibits anabolic properties, promoting muscle growth, with comparatively weak androgenic effects.[3][5]

The compound binds with high selectivity to the androgen receptor (AR), although its ability to transactivate AR-dependent gene expression is reported to be about ten times lower than that of dihydrotestosterone (B1667394) (DHT).[3][4][5] Its metabolites may also exhibit weak activity at the estrogen receptor (ER).[5]

The hepatic metabolism of this compound is extensive and involves rapid first-pass elimination.[1] Key metabolic transformations include oxidation and reduction reactions catalyzed by various enzymes.

Metabolic Pathway

The primary metabolic pathway involves the conversion of this compound into its active metabolite, nandrolone (19-nortestosterone), and subsequent metabolites. This process is primarily mediated by hepatic enzymes.

Caption: Hepatic metabolism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and quantification of this compound. Below are summaries of analytical protocols derived from available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the analyte.

-

Sample Preparation: Dilute approximately 17 mg of the analyte in deuterated chloroform (B151607) (CDCl3). Add tetramethylsilane (B1202638) (TMS) as a 0 ppm reference standard and dimethylfumarate as a quantitative internal standard.[8]

-

Instrumentation: 400 MHz NMR spectrometer.[8]

-

Acquisition Parameters:

Gas Chromatography/Mass Spectrometry (GC/MS)

-

Objective: To identify and quantify the analyte in a sample matrix.

-

Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 4 mg/mL in chloroform (CHCl3).[8]

-

Instrumentation: Agilent gas chromatograph coupled with a mass spectrometer (MS) detector.[8]

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

Caption: General experimental workflow for GC/MS analysis.

Enzymatic Synthesis

While detailed chemical synthesis routes are complex, an enzymatic approach has been reported.

-

Objective: To synthesize nandrolone from a precursor steroid.

-

Method: Biotransformation of norandrostenedione using the microbial strain Zygowilliopsis sp. WY7905.[5]

-

Reaction Conditions:

-

Yield: A yield of 53% was reported under these optimized conditions.[5]

Conclusion

This compound is a significant compound in the study of anabolic androgens. Its role as a prohormone to nandrolone defines its primary biological activity. The information and protocols provided in this guide serve as a foundational resource for researchers engaged in the analysis, synthesis, and biological investigation of this and related steroids. Further research is warranted to fully elucidate its physical properties, such as its melting point, and to explore its complete toxicological and pharmacological profiles.

References

- 1. Buy this compound | 15396-48-2 [smolecule.com]

- 2. 19-Norandrost-4-ene-3,17-dione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. Bolandione - Wikipedia [en.wikipedia.org]

- 5. This compound (15396-48-2) for sale [vulcanchem.com]

- 6. Buy Online CAS Number 15396-48-2 - TRC - this compound (1 mg/ml in Acetonitrile) | LGC Standards [lgcstandards.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. swgdrug.org [swgdrug.org]

An In-Depth Technical Guide to the Mechanism of Action of 19-Norandrost-4-ene-3b-ol-17-one on Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 19-Norandrost-4-ene-3b-ol-17-one, a prohormone that exerts its biological effects through conversion to the potent anabolic steroid nandrolone (B1676933) and subsequent interaction with androgen receptors. This document details the metabolic pathways, receptor binding kinetics, downstream signaling events, and standardized experimental protocols for assessing its activity.

Core Mechanism of Action

This compound, also known as 19-norandrostenedione, is a synthetic prohormone that serves as a precursor to nandrolone (19-nortestosterone).[1] Its mechanism of action is indirect and relies on its metabolic conversion to nandrolone, which is the primary active compound that interacts with androgen receptors.

Metabolic Conversion to Nandrolone

Upon administration, this compound undergoes enzymatic conversion to nandrolone. This biotransformation is a critical step for its anabolic and androgenic effects. The primary enzyme involved in this conversion is 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the 17-keto group to a 17β-hydroxyl group.

Nandrolone itself is further metabolized, primarily by the enzyme 5α-reductase, to 5α-dihydronandrolone (DHN).[2] Unlike the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), the 5α-reduction of nandrolone results in a metabolite with a weaker affinity for the androgen receptor.[2] This metabolic characteristic is believed to contribute to the favorable anabolic-to-androgenic ratio of nandrolone.

Interaction with the Androgen Receptor

Nandrolone, the active metabolite of this compound, functions as an agonist for the androgen receptor (AR), a ligand-activated nuclear transcription factor. The binding of nandrolone to the ligand-binding domain (LBD) of the AR initiates a conformational change in the receptor protein.

Androgen Receptor Activation and Downstream Signaling

The binding of nandrolone to the androgen receptor triggers the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation from the cytoplasm to the nucleus. Inside the nucleus, the nandrolone-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcription machinery, ultimately leading to the transcription of androgen-responsive genes.

In skeletal muscle, the activation of the androgen receptor by nandrolone stimulates downstream signaling pathways that promote muscle growth. One of the key pathways involved is the PI3K/Akt signaling cascade.[3] The activated AR can interact with the p85α subunit of PI3K, leading to the activation of Akt. Activated Akt, in turn, promotes protein synthesis through the mTOR pathway and inhibits protein degradation by phosphorylating and inactivating FoxO transcription factors, which are responsible for the expression of atrogenes like MuRF1 and MAFbx.[3][4]

Quantitative Data

The following tables summarize the quantitative data regarding the binding affinity and biological activity of this compound and its metabolites.

Table 1: Relative Binding Affinity of this compound and its Metabolites to the Androgen Receptor

| Compound | Relative Binding Affinity (%) |

| This compound | Not directly available; acts as a prohormone |

| Nandrolone | ~50-100% of Testosterone |

| 5α-Dihydronandrolone (DHN) | ~50% of Nandrolone |

| Testosterone | 100% (Reference) |

| Dihydrotestosterone (DHT) | ~200-300% of Testosterone |

Relative binding affinities can vary depending on the specific assay conditions and the source of the androgen receptor.

Table 2: Anabolic and Androgenic Activity of Nandrolone (Hershberger Assay)

| Compound | Anabolic Activity (Levator Ani Muscle Weight) | Androgenic Activity (Ventral Prostate/Seminal Vesicle Weight) | Anabolic-to-Androgenic Ratio |

| Nandrolone | High | Moderate | High |

| Testosterone Propionate | High | High | ~1 |

The Hershberger assay is a standardized in vivo method in rats to assess the anabolic and androgenic properties of a substance.[5][6]

Experimental Protocols

Androgen Receptor Competitive Binding Assay (Rat Prostate Cytosol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the androgen receptor using rat ventral prostate cytosol.

Materials:

-

Male Sprague-Dawley rats (castrated 24 hours prior to the experiment)

-

Homogenization Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4

-

Radioligand: [³H]-R1881 (Methyltrienolone)

-

Unlabeled Competitor (for non-specific binding): High concentration of unlabeled R1881

-

Test Compound: this compound or its metabolites

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid

Procedure:

-

Cytosol Preparation: Euthanize castrated rats and dissect the ventral prostates. Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Assay Setup: In microcentrifuge tubes, combine the prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or unlabeled R1881. Include tubes for total binding (only [³H]-R1881 and cytosol) and non-specific binding (with a high concentration of unlabeled R1881).

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.

-

Washing: Wash the HAP pellets multiple times with wash buffer to remove unbound radioligand.

-

Quantification: Resuspend the final HAP pellets in ethanol (B145695) and transfer to scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Androgen Receptor Transactivation Assay (Luciferase Reporter)

This protocol outlines a cell-based reporter gene assay to measure the ability of a compound to activate the androgen receptor and induce gene transcription.

Materials:

-

Human prostate cancer cell line (e.g., LNCaP or PC-3) or other suitable cell line (e.g., HEK293)

-

Expression vector for the human androgen receptor (if the cell line does not endogenously express it)

-

Reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium (phenol red-free)

-

Test compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the androgen receptor expression vector (if necessary) and the ARE-luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After transfection, plate the cells in a multi-well plate. Treat the cells with varying concentrations of the test compound or a known androgen (e.g., DHT) as a positive control. Include a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent to the cell lysate.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold induction of luciferase activity against the log concentration of the test compound to determine the EC50 value.

In Vivo Hershberger Assay

The Hershberger assay is the standard in vivo method to assess the anabolic and androgenic potential of a substance.[5][6]

Animals:

-

Immature, castrated male rats

Procedure:

-

Animal Preparation: Castrate peripubertal male rats. Allow for a recovery period.

-

Dosing: Administer the test compound (e.g., this compound or nandrolone) daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone propionate).

-

Necropsy and Tissue Collection: At the end of the dosing period, euthanize the animals and carefully dissect and weigh the following tissues:

-

Anabolic indicator: Levator ani muscle

-

Androgenic indicators: Ventral prostate, seminal vesicles, glans penis, and bulbocavernosus muscle.

-

-

Data Analysis: Compare the weights of the anabolic and androgenic tissues in the treated groups to the vehicle control group. An increase in the levator ani muscle weight indicates anabolic activity, while an increase in the weights of the ventral prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio is calculated by comparing the relative effects on these tissues.

Visualizations

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]

- 3. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen-Mediated Regulation of Skeletal Muscle Protein Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics of 19-Norandrost-4-ene-3b-ol-17-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrost-4-ene-3b-ol-17-one is a prohormone that is structurally related to the anabolic steroid nandrolone (B1676933) (19-nortestosterone). As a precursor to nandrolone, its pharmacokinetic profile is of significant interest for understanding its biological activity, metabolic fate, and for the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data, metabolic pathways, and experimental methodologies related to this compound and its closely related analogues.

Due to a lack of direct pharmacokinetic studies on this compound, this guide focuses on the in vivo behavior of its immediate precursors, 19-norandrostenedione (B190405) and 19-norandrostenediol. These compounds readily convert to nandrolone in the body, and their study provides critical insights into the likely pharmacokinetics of this compound.

Metabolic Pathway and Bioactivation

Upon oral administration, 19-norandrostenedione and its related compounds undergo extensive first-pass metabolism in the liver. The primary metabolic conversion is the reduction of the 17-keto group to a 17β-hydroxyl group, yielding the biologically active anabolic steroid, nandrolone.[1] Nandrolone is then further metabolized into various compounds, with the most significant being 19-norandrosterone (B1242311) and 19-noretiocholanolone, which are primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates.

The metabolic conversion is a critical step for the anabolic activity of these prohormones. The efficiency of this conversion can be influenced by the route of administration, with oral administration leading to significant hepatic metabolism.

Quantitative Pharmacokinetic Data

Human Pharmacokinetic Data

A study in healthy male volunteers who received a single oral dose of 100 mg of 19-nor-4-androstene-3,17-diol provides the following plasma concentration data.

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Nandrolone | 2.6 ± 1.5 | 1.5 ± 0.5 | 8.9 ± 3.4 |

| 19-Norandrosterone | 18.3 ± 9.8 | 3.0 ± 1.0 | 147.2 ± 65.1 |

| 19-Noretiocholanolone | 4.9 ± 2.1 | 3.5 ± 1.2 | 42.6 ± 18.7 |

| Data presented as mean ± SD. |

Animal Pharmacokinetic Data

A study in orchiectomized rats investigated the serum concentrations of 19-norandrostenedione (NOR) and its metabolite nandrolone (NT) after oral and subcutaneous administration.

| Administration Route | Dose (mg/kg) | NOR Cmax (ng/mL) | NT Cmax (ng/mL) |

| Oral | 1 | 1.5 ± 0.5 | 0.8 ± 0.3 |

| Oral | 10 | 4.2 ± 1.8 | 2.1 ± 0.9 |

| Subcutaneous | 1 | 2.8 ± 1.1 | 1.2 ± 0.4 |

| Data presented as mean ± SD. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of the experimental protocols from the key studies cited.

Human Oral Administration Study

-

Subjects: Healthy male volunteers.

-

Dosage: A single oral dose of 100 mg of 19-nor-4-androstene-3,17-diol.

-

Blood Sampling: Venous blood samples were collected at baseline and at various time points post-administration.

-

Sample Preparation: Plasma was separated by centrifugation. For analysis of total steroid concentrations, plasma samples were subjected to enzymatic hydrolysis with β-glucuronidase from E. coli to deconjugate the metabolites.

-

Analytical Method: Gas chromatography-mass spectrometry (GC-MS) was used for the quantification of nandrolone, 19-norandrosterone, and 19-noretiocholanolone.

Rat Oral and Subcutaneous Administration Study

-

Animal Model: Orchiectomized Wistar rats.

-

Dosage:

-

Oral: 0.1, 1, or 10 mg/kg body weight of 19-norandrostenedione.

-

Subcutaneous: 1 mg/kg body weight of 19-norandrostenedione.

-

-

Blood Sampling: Blood was collected via cardiac puncture at the time of sacrifice.

-

Sample Preparation: Serum was separated by centrifugation. Samples were analyzed for both free and glucuronidated forms of 19-norandrostenedione and nandrolone.

-

Analytical Method: Gas chromatography-mass spectrometry (GC-MS) was employed for the determination of serum steroid concentrations.

Conclusion

The in vivo pharmacokinetics of this compound are characterized by rapid and extensive first-pass metabolism to nandrolone following oral administration. While direct pharmacokinetic data for the parent compound is scarce, studies on its precursors, 19-norandrostenedione and 19-norandrostenediol, provide valuable insights into its metabolic fate and the resulting plasma concentrations of the active metabolite, nandrolone, and its downstream metabolites. The primary urinary excretion products are the glucuronide and sulfate conjugates of 19-norandrosterone and 19-noretiocholanolone. Further research is warranted to fully characterize the pharmacokinetic profile of this compound itself. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacology, and anti-doping science.

References

The Metabolic Journey of 19-Norandrost-4-ene-3b-ol-17-one in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the synthetic prohormone 19-Norandrost-4-ene-3b-ol-17-one in the human body. The compound, a derivative of androstenedione, is known for its conversion to the potent anabolic steroid nandrolone (B1676933) (19-nortestosterone). Understanding its metabolic pathway and the resulting urinary metabolites is crucial for drug development, clinical toxicology, and anti-doping efforts.

Metabolic Transformation and Key Metabolites

Upon oral ingestion, this compound undergoes significant first-pass metabolism in the liver. The primary transformation involves the reduction of the 17-keto group and the oxidation of the 3-beta-hydroxyl group, leading to the formation of its principal active metabolite, nandrolone. This conversion is primarily catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs).

Subsequently, nandrolone is further metabolized through reduction by 5α-reductase and 5β-reductase enzymes, as well as hydroxylation. The major urinary metabolites that have been consistently identified are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE). These metabolites are then conjugated with glucuronic acid or sulfate (B86663) in the liver to increase their water solubility and facilitate their excretion in the urine.

The metabolic pathway can be visualized as follows:

An In-depth Technical Guide on the Anabolic to Androgenic Ratio of 19-Norandrost-4-ene-3b-ol-17-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anabolic to androgenic ratio of 19-Norandrost-4-ene-3b-ol-17-one, a prohormone to the potent anabolic steroid nandrolone (B1676933). This document delves into the underlying pharmacology, experimental determination of its anabolic and androgenic properties, and the associated molecular pathways.

Introduction

This compound is a synthetic steroid that serves as a metabolic precursor to nandrolone (19-nortestosterone). Its biological activity, particularly its anabolic and androgenic effects, are primarily attributable to this conversion. Nandrolone is structurally similar to testosterone (B1683101) but lacks the carbon atom at the 19th position (C-19), a modification that significantly alters its pharmacological profile. Notably, nandrolone exhibits a high anabolic-to-androgenic ratio, making it a subject of interest for therapeutic applications aiming to promote anabolism with minimized androgenic side effects.

Quantitative Data on Anabolic and Androgenic Activity

The anabolic and androgenic potential of a steroid is quantified by comparing its effects on specific muscle and reproductive tissues, respectively. The anabolic activity is typically assessed by measuring the growth of the levator ani muscle in rats, while androgenic activity is determined by the weight increase of the prostate and seminal vesicles.

The active metabolite of this compound, nandrolone, is recognized for having one of the highest ratios of anabolic to androgenic effects among all anabolic steroids.[1]

| Compound | Anabolic:Androgenic Ratio | Anabolic Potency Ratio (vs. Testosterone Propionate) | Androgenic Potency Ratio (vs. Testosterone Propionate) |

| Testosterone | 1:1 | 1 | 1 |

| Nandrolone | ~10:1[2] | 3.29–4.92[3] | 0.31–0.41[3] |

Note: The anabolic to androgenic ratio is a relative measure and can vary based on the specific experimental model and assessment methodology.

Experimental Protocol: The Hershberger Assay

The Hershberger assay is the gold standard in vivo bioassay for determining the androgenic and anti-androgenic properties of a substance. The protocol is standardized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 441.

Principle

The assay utilizes castrated male rats, in which the androgen-dependent tissues regress. The administration of a substance with androgenic properties will stimulate the growth of these tissues. The anabolic effect is measured by the weight increase of the levator ani muscle, while the androgenic effect is determined by the weight increase of the ventral prostate and seminal vesicles.

Methodology

-

Animal Model: Immature, castrated male rats (typically Sprague-Dawley or Wistar strains) are used.[4] Castration is performed to eliminate endogenous androgen production.

-

Acclimation and Grouping: Following castration, the animals are allowed to recover and acclimate for a period of 7-10 days. They are then randomly assigned to control and treatment groups.

-

Dosing: The test substance (this compound or its active metabolite, nandrolone) is administered daily for 10 consecutive days.[4] Administration can be via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

-

Ventral prostate

-

Seminal vesicles (with coagulating glands and fluids)

-

Levator ani-bulbocavernosus (LABC) muscle

-

Cowper's glands

-

Glans penis[5]

-

-

Data Analysis: The weights of the androgen-dependent tissues from the treated groups are compared to those of the vehicle control group. The anabolic to androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the relative increase in the weight of the ventral prostate and/or seminal vesicles.

Signaling and Metabolic Pathways

Metabolic Conversion of this compound

This compound is a prohormone that undergoes metabolic conversion to the biologically active nandrolone. This conversion is a critical step for its anabolic and androgenic effects. The primary enzymatic reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the 17-keto group to a 17β-hydroxyl group.[6]

Caption: Metabolic conversion to nandrolone.

Androgen Receptor Signaling Pathway

The anabolic and androgenic effects of nandrolone are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Caption: Androgen receptor signaling cascade.

Pathway Description:

-

Ligand Binding: Nandrolone enters the cell and binds to the androgen receptor (AR) located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.

-

Dimerization and Nuclear Translocation: The activated AR molecules form homodimers and translocate into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Protein Synthesis: This binding initiates the transcription of genes involved in protein synthesis, leading to the anabolic effects observed in muscle tissue.

The reduced androgenicity of nandrolone compared to testosterone is partly due to its interaction with the enzyme 5α-reductase. While 5α-reductase converts testosterone to the more potent androgen dihydrotestosterone (B1667394) (DHT), it converts nandrolone to the less potent 5α-dihydronandrolone.[3]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Hershberger assay for assessing the anabolic and androgenic activity of a test compound.

Caption: Hershberger assay experimental workflow.

Conclusion

This compound functions as a prohormone, with its significant anabolic and reduced androgenic effects being mediated by its conversion to nandrolone. The favorable anabolic-to-androgenic ratio of nandrolone is a result of its specific interactions with the androgen receptor and its metabolic fate, particularly its conversion to a less potent androgen by 5α-reductase. The Hershberger assay remains the definitive method for the experimental determination of these properties, providing crucial data for the development and characterization of anabolic agents. This guide provides a foundational understanding for researchers and professionals in the field of steroid pharmacology and drug development.

References

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 15396-48-2 [smolecule.com]

The Prohormone 19-Norandrost-4-ene-3b-ol-17-one: A Technical Guide to its Conversion to Nandrolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 19-Norandrost-4-ene-3b-ol-17-one, a prohormone of the potent anabolic steroid nandrolone (B1676933) (19-nortestosterone). The document details the metabolic conversion, mechanism of action, and the analytical methodologies used for its detection and characterization. Quantitative data on related compounds are presented to offer a comparative perspective. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

This compound is a synthetic steroid that gained attention as a dietary supplement marketed as a prohormone.[1] Structurally similar to androstenedione, it is a precursor to the anabolic steroid nandrolone.[1] The biological activity of this compound is primarily dependent on its metabolic conversion to nandrolone within the body.[2] Nandrolone is known for its significant anabolic properties, promoting muscle growth and protein synthesis, with a lower androgenic activity compared to testosterone (B1683101).[2][3] This document serves as a technical resource for professionals engaged in the study of prohormones, steroid metabolism, and androgen receptor signaling.

Metabolic Conversion to Nandrolone

The primary metabolic fate of this compound is its conversion to nandrolone. This biotransformation is a critical step for its biological activity.

Enzymatic Conversion

The conversion of this compound to nandrolone is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) .[2] This enzyme facilitates the reduction of the 17-keto group to a 17β-hydroxyl group, yielding the active hormone nandrolone.[2] This process predominantly occurs in the liver during first-pass metabolism.[2][3]

Subsequent Metabolism of Nandrolone

Once formed, nandrolone is further metabolized into various compounds, including 19-norandrosterone (B1242311) and 19-noretiocholanolone, which are eventually conjugated with glucuronic acid or sulfate (B86663) for excretion in the urine.[2] The detection of these metabolites is a common method in anti-doping tests.[4]

Mechanism of Action: Androgen Receptor Signaling

The anabolic effects of this compound are mediated through the action of its metabolite, nandrolone, on the androgen receptor (AR).

Androgen Receptor Binding

Nandrolone binds to and activates the androgen receptor, a ligand-activated nuclear transcription factor.[2] While nandrolone's binding affinity for the AR is lower than that of dihydrotestosterone (B1667394) (DHT), it is sufficient to initiate the downstream signaling cascade that leads to its anabolic effects.[2]

Cellular Signaling Pathway

Upon binding to nandrolone in the cytoplasm, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. Inside the nucleus, the nandrolone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in muscle protein synthesis and other anabolic processes.

Quantitative Data

| Compound | Parameter | Value | Species/System | Reference |

| 19-Norandrostenedione (B190405) | Anabolic Activity (Levator Ani Muscle Growth) | Stimulation Observed | Rat (Orchiectomized) | [1][5] |

| Androgenic Activity (Prostate/Seminal Vesicle Growth) | Weak Stimulation | Rat (Orchiectomized) | [1][5] | |

| AR Transactivation Potency vs. DHT | 10-fold lower | In vitro | [6] | |

| Nandrolone | Relative Binding Affinity (RBA) for AR vs. Methyltrienolone | High | Rat Skeletal Muscle & Prostate | [7] |

Table 1: Summary of Quantitative Data for Related Compounds

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

GC-MS is a standard method for the detection and quantification of prohormones and their metabolites in biological samples.

Objective: To identify and quantify this compound and its metabolites.

Methodology:

-

Sample Preparation:

-

Extraction: Steroids are extracted from the biological matrix (e.g., urine, serum) using liquid-liquid extraction with an organic solvent like diethyl ether or a solid-phase extraction (SPE) column.

-

Hydrolysis: For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase is performed.

-

-

Derivatization: To increase volatility and improve chromatographic separation, the extracted steroids are derivatized. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC-MS Analysis:

-

Gas Chromatograph (GC): The derivatized sample is injected into the GC, where it is vaporized and separated based on boiling point and affinity for the stationary phase of the GC column.

-

Typical GC parameters:

-

Injector Temperature: 280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute all compounds of interest.

-

Carrier Gas: Helium

-

-

-

Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the MS, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The instrument is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

Objective: To measure the IC50 or Ki value of a test compound for the androgen receptor.

Methodology:

-

Reagents and Materials:

-

Recombinant human androgen receptor (AR)

-

Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881)

-

Test compound (this compound)

-

Unlabeled competitor (for determining non-specific binding)

-

Assay buffer

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

A constant concentration of the AR and the radiolabeled androgen are incubated in the wells of a 96-well plate.

-

Increasing concentrations of the unlabeled test compound are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger assay is an in vivo method to assess the anabolic and androgenic properties of a substance.

Objective: To determine the anabolic and androgenic effects of a test substance in a castrated rat model.

Methodology:

-

Animals: Peripubertal male rats are castrated to remove the endogenous source of androgens.

-

Dosing: After a recovery period, the animals are treated with the test substance (e.g., this compound) daily for a set period (typically 10 days). A vehicle control group and a positive control group (treated with a known androgen like testosterone propionate) are included.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-responsive tissues are measured.

-

Anabolic indicator: Levator ani muscle weight.

-

Androgenic indicators: Ventral prostate and seminal vesicle weights.

-

-

Data Analysis: The tissue weights of the treated groups are compared to the vehicle control group. A statistically significant increase in the levator ani muscle weight indicates anabolic activity, while a significant increase in the ventral prostate and seminal vesicle weights indicates androgenic activity.

Visualizations

Caption: Metabolic pathway of this compound to nandrolone.

Caption: Nandrolone-mediated androgen receptor signaling pathway.

Caption: Workflow of the Hershberger bioassay for anabolic/androgenic activity.

Conclusion

This compound serves as a prohormone, exerting its primary biological effects following its conversion to nandrolone. The anabolic actions are a result of nandrolone's interaction with the androgen receptor and the subsequent modulation of gene expression. While specific quantitative data for this compound remains elusive in the public domain, the provided information on related compounds and detailed experimental protocols offers a solid foundation for researchers and drug development professionals. Further studies are warranted to precisely quantify the conversion efficiency and receptor affinity of this specific prohormone to fully elucidate its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 15396-48-2 [smolecule.com]

- 3. Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism. | Semantic Scholar [semanticscholar.org]

- 4. Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. oecd.org [oecd.org]

A Chemoenzymatic Pathway for the Synthesis of 19-Norandrostenedione from Phytosterols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust, multi-stage chemoenzymatic pathway for the synthesis of 19-norandrostenedione (B190405), a crucial intermediate in the production of various steroidal hormones, starting from abundant and cost-effective phytosterols (B1254722). The process integrates microbial biotransformation with targeted chemical synthesis. The synthesis is primarily divided into three core stages: (1) The microbial side-chain cleavage of phytosterols using engineered bacterial strains to produce the C19 steroid intermediate, androstenedione (B190577) (AD). (2) The chemical conversion of androstenedione, often via its co-product androstadienedione (ADD), to estrone (B1671321) through an aromatization process that removes the C-19 methyl group. (3) The chemical reduction and hydrolysis of estrone, principally via the Birch reduction, to yield the final product, 19-norandrostenedione. This document provides an in-depth overview of the reaction pathways, detailed experimental protocols, and quantitative data to support process development and optimization.

Stage 1: Microbial Production of Androstenedione (AD) from Phytosterols

The foundational step in this synthetic pathway is the conversion of the aliphatic side-chain of phytosterols (e.g., β-sitosterol, campesterol, stigmasterol) into a keto group at the C-17 position, yielding androstenedione (AD) and its derivative androstadienedione (ADD). This biotransformation is efficiently carried out by various microorganisms, most notably from the genus Mycolicibacterium (formerly Mycobacterium).[1][2] These bacteria possess the necessary enzymatic machinery to selectively cleave the sterol side-chain without degrading the core tetracyclic steroid nucleus.[3]

The low aqueous solubility of both the phytosterol substrate and the steroid products presents a significant challenge.[1] To overcome this, industrial processes often employ two-phase aqueous-organic systems or utilize solubilizing agents like chemically modified cyclodextrins to enhance substrate bioavailability and process yield.[4]

Biochemical Pathway

The microbial conversion of phytosterols to AD is a multi-enzyme process. Key enzymatic steps involve the oxidation of the 3β-hydroxyl group and isomerization of the double bond, followed by the stepwise degradation of the C-17 side chain. To maximize the accumulation of AD and ADD, the bacterial strains used are often mutated to lack key enzymes responsible for steroid nucleus degradation, such as 3-ketosteroid-9α-hydroxylase (Ksh) and 3-ketosteroid-1-dehydrogenase (KstD).[3][5]

Quantitative Data: Microbial Biotransformation

The efficiency of microbial conversion can vary significantly based on the strain, substrate concentration, and fermentation conditions. The table below summarizes typical yields reported in the literature.

| Microorganism Strain | Substrate Concentration (g/L) | Molar Yield (%) | Fermentation Time (h) | Reference |

| Mycolicibacterium sp. VKM Ac-1815D | 25 | 73 (AD) | Not Specified | [6] |

| Mycobacterium sp. NRRL B-3805 | Not Specified | 49.8 (AD) | 144 | [7] |

| Mycobacterium sp. NRRL B-3683 | Not Specified | 41.9 (AD) | 288 | [7] |

| Mycolicibacterium neoaurum ZJUVN-08 | 20 | ~60 (AD) | 168 | [4] (interpolated) |

Experimental Protocol: Phytosterol to AD Fermentation

This protocol is a representative example for the lab-scale bioconversion of phytosterols to androstenedione.

-

Inoculum Preparation:

-

Prepare a seed culture medium containing (per liter): 10 g glucose, 10 g peptone, 2 g K₂HPO₄, and 1 g MgSO₄·7H₂O.

-

Inoculate the medium with a stock culture of a suitable microorganism (e.g., Mycolicibacterium neoaurum).

-

Incubate at 30-32°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.

-

-

Fermentation Medium:

-

Prepare the main fermentation medium containing (per liter): 20 g phytosterols, 5 g glucose, 5 g (NH₄)₂SO₄, 2 g K₂HPO₄, 1 g MgSO₄·7H₂O, and trace elements.

-

To enhance solubility, the phytosterols can be dissolved in an organic phase (e.g., soybean oil) to create a two-phase system or complexed with a solubilizing agent like hydroxypropyl-β-cyclodextrin.

-

-

Biotransformation:

-

Inoculate the fermentation medium with 5-10% (v/v) of the seed culture.

-

Maintain the fermentation at 30-34°C with vigorous agitation (e.g., 400 rpm) to ensure proper aeration and mixing of phases.[8]

-

Monitor the conversion process over 144-288 hours by periodically taking samples.

-

-

Extraction and Analysis:

-

Extract the steroid products from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

-

Concentrate the organic extract under reduced pressure.

-

Analyze the product mixture (AD and ADD) and quantify the yield using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Stage 2: Chemical Conversion of AD/ADD to Estrone

The critical step of removing the C-19 angular methyl group is not readily achieved through microbial pathways. Therefore, a chemical approach is employed. This typically involves the aromatization of the A-ring of the steroid, which concurrently eliminates the C-19 methyl group to form an estrogen. Androstadienedione (ADD), a common co-product of phytosterol fermentation, serves as an excellent starting material for this conversion. A patented industrial process describes a two-step chemical reaction for this transformation.

Chemical Pathway

The process involves a dehydrogenation or aromatization reaction that converts the dienone structure of ADD into the phenolic A-ring characteristic of estrone. This high-temperature reaction efficiently achieves the desired C-19 demethylation.

Quantitative Data: ADD to Estrone Conversion

| Starting Material | Reaction Type | Yield (%) | Key Conditions | Reference |

| ADD | Aromatization | 60-65 | High Temperature (250-350°C) in mineral oil | [10] |

Experimental Protocol: ADD to Estrone Synthesis

This protocol is based on a patented industrial method for the aromatization of ADD.

-

Reaction Setup:

-

In a reaction vessel equipped for high-temperature distillation, charge androstadienedione (ADD) and a high-boiling point inert solvent such as mineral oil.

-

The ratio of ADD to solvent can be optimized but is typically in the range of 1:5 to 1:10 (w/w).

-

-

Aromatization Reaction:

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature between 250°C and 350°C.

-

Maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC. During the reaction, water and methane (B114726) are eliminated.

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the mixture.

-

Isolate the crude estrone product. This can be achieved by steam distillation to remove the mineral oil or by extraction with a suitable solvent system.

-

The crude product is then purified by recrystallization from a solvent such as ethanol (B145695) or acetone (B3395972) to yield pure estrone. The purity should be confirmed to meet standards (e.g., >99.0% by HPLC).

-

Stage 3: Synthesis of 19-Norandrostenedione from Estrone

The final stage in the pathway involves the conversion of estrone into 19-norandrostenedione. The most effective and widely cited method for this transformation is the Birch reduction . This reaction selectively reduces the aromatic A-ring of estrone to a non-conjugated diene. Subsequent acid-catalyzed hydrolysis of the intermediate enol ether isomerizes the double bond into conjugation with the ketone, yielding the final product.

Chemical Pathway

The Birch reduction of an estrone derivative (typically the 3-methyl ether, which is easily prepared) involves dissolving metal (lithium or sodium) in liquid ammonia (B1221849) to create solvated electrons. These electrons reduce the aromatic ring. An alcohol is added as a proton source. The resulting dihydro-enol ether is then hydrolyzed with acid to produce the α,β-unsaturated ketone system of 19-norandrostenedione.

Quantitative Data: Estrone to 19-Norandrostenedione Conversion

The synthesis of 19-nortestosterone (which has a 17β-hydroxyl group) from the corresponding estradiol (B170435) methyl ether proceeds with high yield. The subsequent oxidation to 19-norandrostenedione is also very efficient.

| Step | Starting Material | Reagents | Yield (%) | Reference |

| Birch Reduction & Hydrolysis (to 19-Nortestosterone) | Estradiol Methyl Ether | Li, liq. NH₃, EtOH; then Oxalic Acid | 70-77 | [7] |

| Oxidation | 19-Nortestosterone | CrO₃, Pyridine | >90 | [7] |

Note: The process starting from estrone would involve reduction of the C-17 ketone to an alcohol (to make estradiol), methylation, Birch reduction, hydrolysis, and finally re-oxidation of the C-17 alcohol back to a ketone (Oppenauer oxidation is a classic method for this step). A more direct route from the estrone-derived enol ether is also feasible.